Melamine pyrophosphate

Vue d'ensemble

Description

Melamine pyrophosphate (MPP) is a compound that has been studied for its flame-retardant properties and its ability to enhance the thermal stability of various materials. It is often used in combination with other substances to create synergistic effects that improve flame retardancy and thermal stability in polymers and composites .

Synthesis Analysis

The synthesis of melamine-based compounds, such as melamine pyrophosphate, involves chemical reactions that can be catalyzed by solid acids like phospho-tungstic acid (PTA). This catalysis not only enhances the conversion of the reaction but also lowers the reaction temperature, making the process more efficient and environmentally friendly. The resulting products can be directly incorporated into materials like polypropylene to improve their flame retardancy .

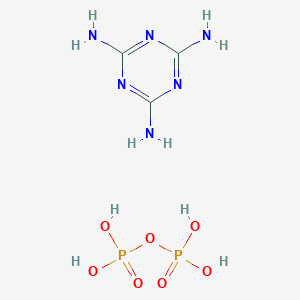

Molecular Structure Analysis

The molecular structure of melamine and its derivatives is crucial for their flame-retardant properties. Studies have shown that melamine can undergo various transformations under different conditions, such as high pressure and temperature, leading to the formation of new C-N-H phases with specific crystal structures . The molecular interactions between melamine and phosphate, for example, are highly pH-dependent and can lead to the formation of aggregates with distinct hydrogen bonding, electrostatic, and π-π stacking interactions .

Chemical Reactions Analysis

Melamine pyrophosphate can participate in chemical reactions that contribute to its flame-retardant action. For instance, when used in wood flour/polypropylene composites, MPP can interact with aluminum hypophosphite (AHP) to form inert gases and phosphates during thermal degradation, which dilutes flammable gases and promotes the formation of an intumescent char residue . Similarly, the reaction between melamine and phosphate can be influenced by pH changes, affecting the aggregation and dissolution process of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of melamine pyrophosphate are influenced by its interactions with other materials. For example, when combined with ammonium polyphosphate in a poly(lactic acid) blend, MPP can significantly reduce the average heat release rate, demonstrating its effectiveness as a flame retardant . The thermal and structural properties of melamine-formaldehyde microcapsules containing MPP also indicate that the nature of the core content and synthesis conditions can strongly affect the thermo-physical properties of the material .

Relevant Case Studies

Several case studies have demonstrated the effectiveness of melamine pyrophosphate as a flame retardant. In poly(butylene terephthalate), the synergism between melamine and triphenyl phosphate led to an increase in the limiting oxygen index and the achievement of a UL94 V-0 rating . In epoxy resin, melamine poly(zinc phosphate) showed synergistic effects with other flame retardants, leading to the formation of a highly voluminous residue that provided effective protection during combustion . Additionally, a novel melamine-organophosphinic acid salt was synthesized and used as an additive-type flame retardant for epoxy resin, which passed the UL-94 V-0 rating and showed a significant reduction in peak heat release rate and total smoke production .

Applications De Recherche Scientifique

1. Flame-Retardant in Bamboo Fiber-Reinforced Polypropylene Composites

- Application Summary: MPP is used to improve the flame-retardant performance of bamboo fiber (BF) reinforced polypropylene (PP) composites .

- Methods of Application: MPP and aluminum hypophosphite (AP) at a constant mass ratio of 2:1 were added to the BF reinforced PP composites . The influence of the MPP/AP mass fraction on the mechanical and flame-retardant properties of the BF reinforced PP composites were evaluated by mechanical testing, limiting oxygen index (LOI) and cone calorimetry .

- Results: When 30% MPP/AP was loaded into the composites, the LOI increased to 27.2%, which was 42.4% higher than that of the composite without flame retardant addition .

2. Flame-Retardant in Silicone Thermoplastic Elastomer

- Application Summary: Melamine phosphate (MP), a kind of halogen-free flame retardant, was adopted to improve the flame retardancy of silicone thermoplastic elastomer (Si-TPE) .

- Methods of Application: The results showed that MP played the role of flame retardant in both gas and condensed phases due to its nitrogen–phosphorus-containing structure .

- Results: MP had little influence on the thermal processability of Si-TPE, even at 28 wt% content, ascribing to its two opposite effects on Si-TPE, but enhanced the comprehensive mechanical properties of Si-TPE with suitable loadings .

3. Flame Retardant Coatings for Structural Steel

- Application Summary: MPP, combined with Piperazine Pyrophosphate (PAPP), is used to prepare a waterborne fire retardant intumescent coating (IC) for structural steel .

- Methods of Application: Silicone acrylic emulsion was used as binder. In the 2-hour torch test, the PAPP/MPP-IC coating presented excellent fire resistance performance .

- Results: The equilibrium temperature at the backside of the steel board decreased to 170°C with the protection of MPP/PAPP-IC, compared with 326°C of APP/PER/MEL-IC .

4. Flame Retardant in Fabrics, Nylons, Paint, Paper, and Plastics

- Application Summary: MPP is useful in fabrics, nylons, paint, paper, and plastics as a flame retardant . It is compatible with melamine-urea formaldehyde systems .

- Methods of Application: MPP can be partially used instead of ammonium polyphosphate (as a spumescent and a catalyst) in some intumescent applications . It can be used with epoxy and other adhesive compositions to achieve fire retardant barriers in gluelines in wood and plastic laminates .

- Results: MPP enhances the flame retardancy of these materials .

5. Electronic Industry

- Application Summary: MPP has shown uses in the electronic industry when incorporated in the manufacturing of circuit boards and other equipment .

- Methods of Application: MPP can be used with epoxy and other adhesive compositions to achieve fire retardant barriers in gluelines in wood and plastic laminates .

- Results: MPP enhances the flame retardancy of these electronic components .

6. Flame Retardant in Unsaturated Polyester Resins

- Application Summary: MPP is used in the SMC process (Sheet Molding Compound) for unsaturated polyester resins .

- Methods of Application: MPP can be partially used instead of ammonium polyphosphate (as a spumescent and a catalyst) in some intumescent applications . It can be used with epoxy and other adhesive compositions to achieve fire retardant barriers in gluelines in wood and plastic laminates .

- Results: MPP enhances the flame retardancy of these materials .

Safety And Hazards

Melamine pyrophosphate is an eye irritant . It may cause damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray . Protective clothing and eye protection should be worn when handling this substance .

Orientations Futures

Propriétés

IUPAC Name |

phosphono dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6.H4O7P2/c4-1-7-2(5)9-3(6)8-1;1-8(2,3)7-9(4,5)6/h(H6,4,5,6,7,8,9);(H2,1,2,3)(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTOTRSSGPPNTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N6O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13518-93-9, 94159-17-8 | |

| Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13518-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94159-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

304.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Melamine pyrophosphate | |

CAS RN |

15541-60-3 | |

| Record name | Melamine (diphosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15541-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015541603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphoric acid, compound with 1,3,5-triazine-2,4,6-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

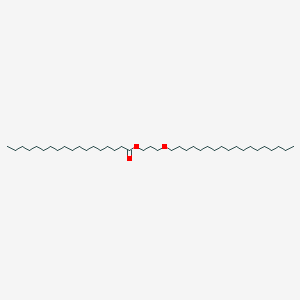

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate](/img/structure/B96069.png)

![2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol](/img/structure/B96075.png)

![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)